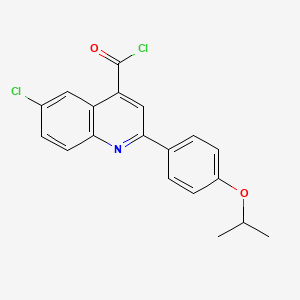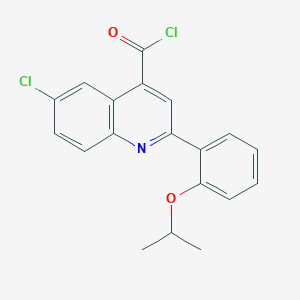
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 8-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride . The InChI code is 1S/C18H13Cl2NO/c1-10-6-7-11(2)13(8-10)16-9-14(18(20)22)12-4-3-5-15(19)17(12)21-16/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Electronic and π-Conjugation Roles
A study by Kinunda and Jaganyi (2014) explored the electronic and π-conjugation roles of quinoline in ligand substitution reactions of platinum(II) complexes. This research highlights the significance of quinoline moieties in controlling the reactivity of metal complexes, relevant to the understanding of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride's behavior in similar contexts (Kinunda & Jaganyi, 2014).
Reactions with Phosphoryl Chloride
Research by Stringer et al. (1985) investigated the reactions of certain benzazepinones with phosphoryl chloride, leading to the formation of quinoline derivatives. This study provides insights into the chemical behavior of quinoline compounds in reactions with phosphoryl chloride, which could be extrapolated to understand the reactivity of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Stringer et al., 1985).
Molecular Structure and Spectroscopic Characterization
A study by Wazzan et al. (2016) focused on the molecular structure and spectroscopic characterization of certain quinoline derivatives, offering valuable insights into the structural and spectral properties that might be relevant for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Wazzan et al., 2016).
Photophysical Properties of Luminescent Zinc Complexes
Research by Ghedini et al. (2002) on the synthesis and photophysical characterization of luminescent zinc complexes with substituted hydroxyquinolines provides a basis for understanding the photophysical properties of quinoline derivatives, including 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Ghedini et al., 2002).
Crystal Structures and Supramolecular Arrangements
A study by de Souza et al. (2015) examined the crystal structures and supramolecular arrangements of certain quinoline compounds. This research is significant in understanding the crystallographic and molecular properties that might be similar for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (de Souza et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-12(11(2)8-10)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUUGBNSIVXBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)











